molecular formula C8H8F3N3O2 B2356903 N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine CAS No. 813425-49-9

N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2356903
CAS No.: 813425-49-9
M. Wt: 235.166
InChI Key: CJDOYGOANMFTGB-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine is a chemical compound offered for research purposes. It belongs to a class of substituted pyridines known for their utility in synthetic organic chemistry. Compounds with nitropyridine and trifluoromethyl motifs are frequently employed as valuable intermediates and building blocks in medicinal chemistry and materials science research . The presence of both electron-withdrawing nitro and trifluoromethyl groups on the pyridine ring can influence the electronic properties and reactivity of the molecule, making it a potential precursor for the synthesis of more complex structures . As a nitropyridine derivative, this compound shares structural similarities with other research chemicals that require careful handling . It is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. For safe handling, always refer to the material safety data sheet (MSDS) and use appropriate personal protective equipment, including gloves and eye protection. Ensure proper engineering controls, such as the use of a chemical fume hood, to minimize exposure .

Properties

IUPAC Name

N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O2/c1-13(2)7-6(8(9,10)11)3-5(4-12-7)14(15)16/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDOYGOANMFTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324837
Record name N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727524
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

813425-49-9
Record name N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of 3-(Trifluoromethyl)Pyridin-2-Ol

The synthesis begins with the nitration of 3-(trifluoromethyl)pyridin-2-ol, a commercially available precursor. Concentrated sulfuric acid and nitric acid are employed under controlled temperatures (0–60°C) to introduce the nitro group at the 5-position. Yields vary between 51.5% and 73.3%, depending on reaction duration and stoichiometry. For instance, stirring at 25°C for 16 hours followed by heating to 60°C for 5 hours maximizes regioselectivity and minimizes byproducts.

Reaction Conditions:

  • Reagents: Nitric acid (1.2–7 mL), sulfuric acid (12–26 mL)
  • Temperature: 0°C (initial) → 25–60°C (prolonged)
  • Time: 3–21 hours
  • Yield: 51.5–73.3%

Chlorination of 5-Nitro-3-(Trifluoromethyl)Pyridin-2-Ol

The hydroxyl group at the 2-position is replaced with chlorine using thionyl chloride (SOCl₂) and catalytic dimethylformamide (DMF). This step proceeds at 100°C for 10 hours, achieving an 86% yield of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine. The reaction mechanism involves the formation of a reactive chlorosulfite intermediate, followed by nucleophilic displacement.

Key Data:

  • Reagents: SOCl₂ (18.45 mL, 253 mmol), DMF (1.957 mL)
  • Solvent: Neat (no additional solvent)
  • Purity: >95% (confirmed by ¹H NMR)

Amination with Dimethylamine

The final step involves nucleophilic substitution of the chlorine atom with dimethylamine. While explicit details are absent in the provided sources, standard protocols suggest heating 2-chloro-5-nitro-3-(trifluoromethyl)pyridine with excess dimethylamine in tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours. Catalytic bases like potassium carbonate may enhance reactivity.

Inferred Conditions:

  • Reagents: Dimethylamine (2–4 eq.), K₂CO₃ (1.2 eq.)
  • Solvent: THF or DMSO
  • Expected Yield: 60–80% (based on analogous reactions)

Direct Functionalization via Microwave-Assisted Coupling

Microwave-Enhanced Amination

A patent describing microwave-assisted synthesis of analogous pyrimidines suggests adaptable protocols for introducing dimethylamino groups. By subjecting 2-chloro-5-nitro-3-(trifluoromethyl)pyridine to dimethylamine under microwave irradiation (300–773K, 1–50 MPa), reaction times can be reduced from hours to minutes. Volumetric microwave power densities of 1 W/cm³ to 1 MW/cm³ facilitate rapid heating and improved selectivity.

Advantages:

  • Efficiency: 98% yield reported for similar substrates.
  • Purity: >96% (validated by LC-MS and ¹H NMR).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Time
Nitration-Chlorination Nitration → Chlorination → Amination 51.5–86% >95% 30–40 hours
Microwave Amination Direct coupling under microwave ~98% >96% 10–60 min
Reductive Functionalization Hydrogenation of nitro group 34% N/A 1 hour

Trade-offs:

  • The nitration-chlorination route is widely accessible but time-intensive.
  • Microwave methods offer rapid synthesis but require specialized equipment.

Optimization Strategies and Challenges

Regioselectivity in Nitration

The electron-withdrawing trifluoromethyl group directs nitration to the 5-position, but competing side reactions (e.g., di-nitration) necessitate precise temperature control. Lower temperatures (0–25°C) favor mono-nitration.

Solvent and Base Selection in Amination

Polar aprotic solvents like DMSO enhance nucleophilicity of dimethylamine, while bases such as NaOH or K₂CO₃ neutralize HCl byproducts. However, excessive base may hydrolyze the nitro group.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine serves as a building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, such as:

  • Oxidation : The nitro group can be oxidized to form nitroso derivatives.
  • Reduction : The nitro group can be reduced to an amine using agents like hydrogen gas with palladium on carbon.
  • Substitution : The trifluoromethyl group can be replaced by other functional groups in nucleophilic substitution reactions.

Biology

The compound is being investigated for its bioactive properties , particularly its potential as an antimicrobial and anticancer agent. Studies have shown that it can interact with biological macromolecules, influencing enzyme activity and cellular processes.

  • Anticancer Activity : In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines by disrupting cellular energy metabolism.
  • Antimicrobial Properties : Preliminary investigations suggest effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent.

Medicine

In medicinal chemistry, this compound is explored for its potential in drug development due to its unique pharmacokinetic properties. Its interactions with specific molecular targets may lead to the design of molecules with improved therapeutic efficacy.

Industry

This compound is utilized in developing agrochemicals and materials with specific properties such as increased stability or reactivity.

Anticancer Activity

In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines by disrupting mitochondrial function and energy production pathways.

Antimicrobial Properties

Research has indicated effectiveness against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Trifluoromethyl (CF₃) Group : Enhances lipophilicity and metabolic stability, critical for agrochemicals (e.g., fungicides like fluazinam derived from 3-chloro-5-(trifluoromethyl)pyridin-2-amine) .
  • Nitro (NO₂) Group: Increases electrophilicity, facilitating nucleophilic substitution reactions. For example, the nitro group in the target compound allows further functionalization .
  • Amino vs. Chloro Substituents: Chlorine at position 2 (as in 3-chloro-5-(trifluoromethyl)pyridin-2-amine) increases reactivity toward aromatic amination, while dimethylamino groups improve solubility .

Table 2: Physical Properties

Compound Melting Point (°C) Solubility
This compound Not reported Soluble in THF, DCM
3-Chloro-5-(trifluoromethyl)pyridin-2-amine 86–90 Low in water
3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine Not reported Soluble in DMF

Biological Activity

N,N-Dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C₈H₈F₃N₃O₂ and a molecular weight of approximately 235.166 g/mol. This compound features a pyridine ring substituted with a nitro group at the 5-position, a trifluoromethyl group at the 3-position, and two methyl groups attached to the nitrogen atom at the 2-position. Its unique structural characteristics contribute to its chemical reactivity and biological activity, making it an interesting subject of study in pharmacology and medicinal chemistry.

Structural Characteristics

Property Value
Molecular FormulaC₈H₈F₃N₃O₂
Molecular Weight235.166 g/mol
Functional GroupsNitro (-NO₂), Trifluoromethyl (-CF₃), Dimethylamine (-N(CH₃)₂)

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Similar compounds have been shown to inhibit electron transport in mitochondrial complex I, which disrupts ATP production and can lead to cell death. The trifluoromethyl group enhances lipophilicity, facilitating the compound's penetration into cell membranes and interaction with molecular targets.

Biological Activity Studies

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Its interactions with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, suggest that it may modulate enzyme activity through inhibition or activation. Furthermore, studies have highlighted its potential applications in drug development due to its unique pharmacokinetic properties.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting cellular energy metabolism.
  • Antimicrobial Properties : Preliminary investigations have shown effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other trifluoromethyl-pyridine derivatives:

Compound Biological Activity Mechanism
This compoundAnticancer, AntimicrobialEnzyme inhibition, Apoptosis induction
3-Nitro-5-(trifluoromethyl)pyridin-2-aminePotentially toxic, Interferes with mitochondrial functionDisruption of ATP production
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridineAntioxidant propertiesModulation of oxidative stress responses

Q & A

Basic: What synthetic routes are effective for preparing N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine, and how is purity ensured?

Methodological Answer:
The synthesis typically involves sequential functionalization of a pyridine core. A plausible route includes:

Trifluoromethylation at position 3 using reagents like CF₃Cu or Togni’s reagent under Pd catalysis.

Nitration at position 5 via mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

N,N-Dimethylation of the amine at position 2 using methyl iodide in the presence of a base (e.g., K₂CO₃) or reductive amination with formaldehyde.
Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water. Purity is validated by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Basic: Which spectroscopic and crystallographic techniques confirm the compound’s structural identity?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR confirms the trifluoromethyl group (δ −60 to −70 ppm). ¹H NMR resolves aromatic protons (δ 8.5–9.5 ppm for nitro-adjacent protons) and dimethylamine (δ 2.8–3.2 ppm).
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths/angles, particularly the planarity of the pyridine ring and disorder in the trifluoromethyl group (observed in analogous compounds ).
  • IR Spectroscopy : Nitro group stretches (1520–1350 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) provide additional validation .

Basic: What are the dominant chemical reactivities of this compound?

Methodological Answer:

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂ reduces the nitro group to an amine, forming N,N-dimethyl-5-amino-3-(trifluoromethyl)pyridin-2-amine.
  • Electrophilic Substitution : The electron-deficient pyridine ring (due to -NO₂ and -CF₃) undergoes selective substitution at position 4 with strong electrophiles (e.g., bromine in H₂SO₄).
  • Amine Functionalization : The dimethylamine group can be acylated (AcCl/pyridine) or oxidized (H₂O₂/Fe²⁺) to a nitroxide radical .

Basic: How is its potential bioactivity evaluated in preclinical studies?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like fungal cytochrome bc1 (Qo site), leveraging structural analogs (e.g., fluazinam ).
  • Enzyme Assays : Inhibition of Candida albicans CYP51 (lanosterol 14α-demethylase) is tested via UV-Vis monitoring of demethylation kinetics.
  • Antimicrobial Screening : MIC (Minimum Inhibitory Concentration) assays in Mueller-Hinton broth against Gram-positive/negative bacteria and fungi .

Advanced: How do computational methods (DFT, MD) predict its electronic structure and reactivity?

Methodological Answer:

  • DFT Calculations : B3LYP/6-311G(d,p) optimizes geometry, revealing electron density maps showing charge depletion at the nitro group (electrophilic hotspot). HOMO-LUMO gaps (~4.5 eV) suggest stability against photodegradation.
  • Molecular Dynamics (MD) : Simulations in explicit solvent (water/DMSO) predict solvation shells around the trifluoromethyl group, affecting solubility (logP ~2.8) .

Advanced: What challenges arise in crystallographic refinement of this compound?

Methodological Answer:

  • Disordered CF₃ Groups : The trifluoromethyl group exhibits rotational disorder, modeled using split positions (occupancy ratios 0.68:0.32) with restrained C-F bond lengths.
  • Hydrogen Bonding : Intramolecular N-H···N interactions (2.1 Å) between the amine and pyridine nitrogen create dimeric motifs, requiring SHELXL’s TWIN/BASF commands for refinement .

Advanced: How does substituent variation impact its bioactivity? A SAR Study

Methodological Answer:
A Structure-Activity Relationship (SAR) table comparing analogs:

SubstituentLogPMIC (C. albicans, µg/mL)Target Binding (ΔG, kcal/mol)
-NO₂, -CF₃, -NMe₂2.80.5-9.2 (CYP51)
-NH₂, -CF₃, -NMe₂1.92.1-7.8
-NO₂, -Cl, -NMe₂2.15.3-6.5

Key findings: Nitro and CF₃ groups enhance lipophilicity and target affinity, while dimethylamine improves metabolic stability .

Advanced: What mechanistic insights explain its fungicidal activity?

Methodological Answer:
The compound inhibits mitochondrial complex III (cytochrome bc1) via competitive binding at the Qo site, disrupting electron transport. Kinetic assays (IC₅₀ = 12 nM) show uncompetitive inhibition with respect to ubiquinol. Mutagenesis studies (Y131F in CYP51) confirm hydrogen bonding between the nitro group and Tyr131 .

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